6-(Trifluoromethyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ringKey reagents often include hydrazonoyl halides and arylidenemalononitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the thiazole or pyridine rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-(Trifluoromethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer agent, particularly in overcoming drug resistance in certain cancer cell lines
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the c-KIT protein, which is involved in the proliferation of gastrointestinal stromal tumor cells. The compound binds to the active site of c-KIT, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.
Thiazolo[5,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Pyrano[2,3-d]thiazole: Combines a thiazole ring with a pyran ring, exhibiting different chemical properties
Uniqueness: 6-(Trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved biological activity and pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C7H3F3N2S |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-5-6(11-2-4)13-3-12-5/h1-3H |
InChI Key |
LBHPAVGBISLALC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.